molecular formula C16H11ClN2O B14412824 (E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol CAS No. 85957-39-7

(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol

Katalognummer: B14412824
CAS-Nummer: 85957-39-7
Molekulargewicht: 282.72 g/mol
InChI-Schlüssel: SPIHBFNASCPPJL-CXUHLZMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol is an organic compound that features a quinazoline ring system substituted with a 3-chlorophenyl group and an ethenol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol typically involves the condensation of 3-chlorobenzaldehyde with 2-aminobenzamide under basic conditions to form the quinazoline ring system. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol can undergo various chemical reactions, including:

    Oxidation: The ethenol moiety can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of (E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease progression. The quinazoline ring system is known to interact with various biological targets, including kinases and other signaling proteins, thereby modulating cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenone: Similar structure but with a ketone moiety instead of an ethenol.

    (E)-1-(3-chlorophenyl)-2-quinazolin-4-ylmethanol: Similar structure but with a methanol moiety instead of an ethenol.

    (E)-1-(3-chlorophenyl)-2-quinazolin-4-ylamine: Similar structure but with an amine moiety instead of an ethenol.

Uniqueness

(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol is unique due to the presence of the ethenol moiety, which imparts distinct chemical reactivity and potential biological activity

Eigenschaften

CAS-Nummer

85957-39-7

Molekularformel

C16H11ClN2O

Molekulargewicht

282.72 g/mol

IUPAC-Name

(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol

InChI

InChI=1S/C16H11ClN2O/c17-12-5-3-4-11(8-12)16(20)9-15-13-6-1-2-7-14(13)18-10-19-15/h1-10,20H/b16-9+

InChI-Schlüssel

SPIHBFNASCPPJL-CXUHLZMHSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(=NC=N2)/C=C(\C3=CC(=CC=C3)Cl)/O

Kanonische SMILES

C1=CC=C2C(=C1)C(=NC=N2)C=C(C3=CC(=CC=C3)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.